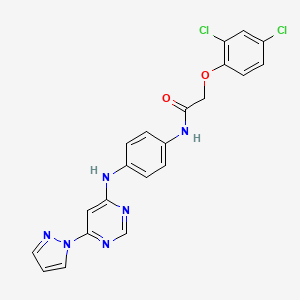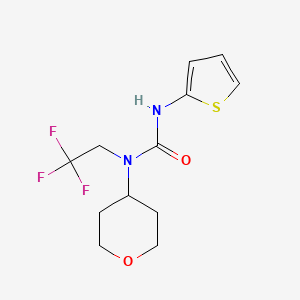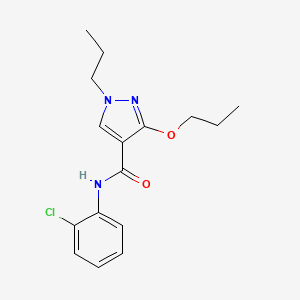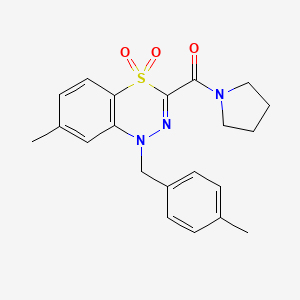![molecular formula C27H28N4O6 B2662198 N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 866346-00-1](/img/no-structure.png)
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a useful research compound. Its molecular formula is C27H28N4O6 and its molecular weight is 504.543. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Novel derivatives, including those related to the queried compound, have been synthesized and assessed for their antioxidant and anticancer activities. These compounds displayed significant antioxidant properties, outperforming known antioxidants like ascorbic acid in some cases. Moreover, their anticancer potential was evaluated through MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, identifying compounds with notable cytotoxicity against these cancer cells (Tumosienė et al., 2020).
Therapeutic Potential in Thyroid Disorders
A small molecule inverse agonist for the thyroid-stimulating hormone receptor (TSHR) exhibited properties that could inhibit basal and TSH-stimulated signaling. This finding is pivotal for developing orally active drugs to treat thyroid cancer and some hyperthyroidism cases, highlighting the therapeutic potential of such compounds (Neumann et al., 2010).
Melatonin Receptor Agonists for Sleep Disorders
In the search for new treatments for sleep disorders, tricyclic indan derivatives, structurally related to the queried compound, were synthesized and evaluated. These derivatives showed high affinity for melatonin receptors, with certain compounds promoting sleep in experimental models, thus offering a promising avenue for insomnia and circadian rhythm disorder treatments (Uchikawa et al., 2002).
Pro-Drug Systems for Targeted Drug Release
Studies on 5-nitrofuran-2-ylmethyl groups have explored their potential as bioreductively activated pro-drug systems. These systems are designed for the selective release of therapeutic drugs in hypoxic solid tumors, showcasing an innovative approach to cancer treatment by exploiting the tumor's microenvironment for targeted drug delivery (Berry et al., 1997).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide involves the reaction of furan-2-carbaldehyde with 5-aminovaleric acid to form N-(furan-2-ylmethyl)-5-aminopentanoic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)acetyl chloride and 3,4-dihydro-2H-quinazolin-2-one to form the final product.", "Starting Materials": [ "Furan-2-carbaldehyde", "5-aminovaleric acid", "2-(4-methoxyphenyl)acetyl chloride", "3,4-dihydro-2H-quinazolin-2-one" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with 5-aminovaleric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(furan-2-ylmethyl)-5-aminopentanoic acid.", "Step 2: N-(furan-2-ylmethyl)-5-aminopentanoic acid is then reacted with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine (TEA) to form the corresponding amide intermediate.", "Step 3: The amide intermediate is then reacted with 3,4-dihydro-2H-quinazolin-2-one in the presence of a base such as potassium carbonate (K2CO3) to form the final product, N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide." ] } | |
Numéro CAS |
866346-00-1 |
Formule moléculaire |
C27H28N4O6 |
Poids moléculaire |
504.543 |
Nom IUPAC |
N-(furan-2-ylmethyl)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C27H28N4O6/c1-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-3-2-8-22(23)26(34)30(27(31)35)15-5-4-10-24(32)28-17-21-7-6-16-37-21/h2-3,6-9,11-14,16H,4-5,10,15,17-18H2,1H3,(H,28,32)(H,29,33) |
Clé InChI |
DZDJKXNEBVSCNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)
![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)

![3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2662121.png)
![1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2662122.png)
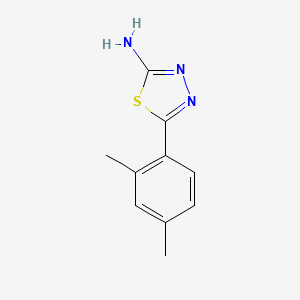
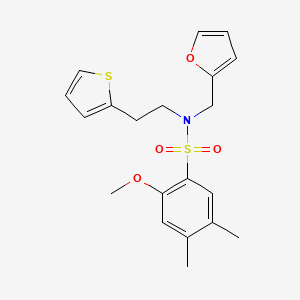
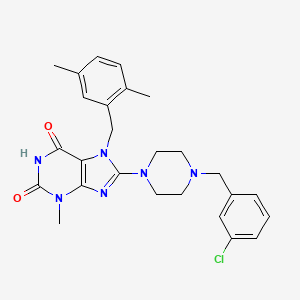
![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)
